2-(Bromomethyl)-4-fluoronaphthalene
Overview
Description
2-(Bromomethyl)-4-fluoronaphthalene is an organic compound with the molecular formula C11H8BrF It is a derivative of naphthalene, where the 2-position is substituted with a bromomethyl group and the 4-position with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluoronaphthalene typically involves the bromination of 4-fluoronaphthalene followed by a methylation reaction. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromomethyl group at the 2-position . The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-fluoronaphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous conditions is a typical reagent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: The major product is 4-fluoro-2-naphthoic acid.
Reduction: The major product is 4-fluoro-2-methylnaphthalene.
Scientific Research Applications
2-(Bromomethyl)-4-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-fluoronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction environment.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the fluorine substituent, making it less reactive in certain substitution reactions.
4-Fluoronaphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-Bromonaphthalene: Lacks both the methyl and fluorine substituents, making it less versatile in synthetic applications.
Uniqueness
2-(Bromomethyl)-4-fluoronaphthalene is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for selective functionalization and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
3-(bromomethyl)-1-fluoronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZXFBULXGGIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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